molecular formula C10H9NO B1297539 4-Methylbenzoylacetonitrile CAS No. 7391-28-8

4-Methylbenzoylacetonitrile

Cat. No.: B1297539
CAS No.: 7391-28-8
M. Wt: 159.18 g/mol
InChI Key: AIECDYDQPCANJK-UHFFFAOYSA-N
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Description

4-Methylbenzoylacetonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by its light beige, needle-like powder form . This compound is known for its applications in various chemical syntheses and research fields.

Preparation Methods

4-Methylbenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methylbenzoylacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methylbenzoylacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Methylbenzoylacetonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Biological Activity

4-Methylbenzoylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties. The findings are supported by case studies and research data.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanide in the presence of a suitable solvent. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (^1H-NMR) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized Schiff base complexes derived from similar precursors, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, indicating that certain derivatives had comparable efficacy to established antibiotics .

Antifungal Activity

The antifungal activity of this compound has been assessed against various fungal strains. The compound showed promising results in inhibiting the growth of Candida species and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membranes, although further mechanistic studies are required to elucidate this pathway fully .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. Furthermore, analgesic properties were evaluated using pain models in rodents, showing a significant decrease in pain response compared to control groups .

Case Studies

  • Antibacterial Efficacy : A study published in EurekaSelect synthesized several Schiff bases from 4-methyl-1-benzene sulfonyl chloride and evaluated their antibacterial activity. Among these, one derivative of this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .
  • Antifungal Activity : In another research effort, the antifungal effects were quantified using a disc diffusion method against Candida albicans, revealing an inhibition zone diameter of 15 mm for the compound at a concentration of 100 µg/disc .
  • Anti-inflammatory Effects : A study conducted on murine macrophages treated with this compound showed a significant decrease in TNF-alpha levels post-treatment, suggesting its role as an anti-inflammatory agent .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Activity Result Methodology
AntibacterialMIC = 32 µg/mL (S. aureus)Broth microdilution
AntifungalInhibition zone = 15 mm (C. albicans)Disc diffusion
Anti-inflammatoryDecreased TNF-alpha levelsELISA on macrophage cultures
AnalgesicSignificant pain response reductionRodent pain models

Properties

IUPAC Name

3-(4-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIECDYDQPCANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334974
Record name 4-Methylbenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-28-8
Record name 4-Methylbenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)-3-oxopropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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